molecular formula C20H22N6O3 B2589632 3-(4-oxo-4-(4-(pyrimidin-2-yl)piperazin-1-yl)butyl)quinazoline-2,4(1H,3H)-dione CAS No. 850780-93-7

3-(4-oxo-4-(4-(pyrimidin-2-yl)piperazin-1-yl)butyl)quinazoline-2,4(1H,3H)-dione

Cat. No.: B2589632
CAS No.: 850780-93-7
M. Wt: 394.435
InChI Key: DVCHYSOCFABCLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the quinazoline-2,4(1H,3H)-dione family, characterized by a bicyclic quinazoline core with a ketone and amide group at positions 2 and 2. The structure is modified at the N3 position with a butyl chain terminating in a 4-oxo-4-(4-(pyrimidin-2-yl)piperazin-1-yl) group. The pyrimidinyl-piperazine moiety enhances interactions with biological targets, particularly enzymes and receptors involved in cancer pathways, while the butyl linker optimizes spatial orientation for binding .

Properties

IUPAC Name

3-[4-oxo-4-(4-pyrimidin-2-ylpiperazin-1-yl)butyl]-1H-quinazoline-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N6O3/c27-17(24-11-13-25(14-12-24)19-21-8-4-9-22-19)7-3-10-26-18(28)15-5-1-2-6-16(15)23-20(26)29/h1-2,4-6,8-9H,3,7,10-14H2,(H,23,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVCHYSOCFABCLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=CC=N2)C(=O)CCCN3C(=O)C4=CC=CC=C4NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-oxo-4-(4-(pyrimidin-2-yl)piperazin-1-yl)butyl)quinazoline-2,4(1H,3H)-dione typically involves multiple steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents under high-temperature conditions.

    Introduction of the Piperazine Ring: The piperazine ring is introduced via nucleophilic substitution reactions, where a suitable piperazine derivative reacts with a halogenated quinazoline intermediate.

    Attachment of the Pyrimidine Moiety: The pyrimidine group is incorporated through a coupling reaction, often using palladium-catalyzed cross-coupling techniques such as Suzuki or Heck reactions.

    Final Assembly: The final step involves the coupling of the quinazoline-piperazine intermediate with the pyrimidine derivative under controlled conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Core Quinazoline-2,4-dione Formation

The quinazoline-2,4-dione scaffold is typically synthesized via:

  • Niementowski Reaction : Cyclocondensation of anthranilic acid derivatives with urea or formamide under thermal conditions (120–140°C) .

  • Hydrazinolysis : Reaction of ester precursors (e.g., ethyl chloroacetate) with hydrazine hydrate to form hydrazide intermediates, followed by cyclization .

Functionalization at the 3-Position

The 3-position of the quinazoline-dione core is alkylated with a 4-oxobutyl chain:

  • N-Alkylation : Using 1,4-dibromobutane or 4-chlorobutyryl chloride in the presence of a base (K₂CO₃ or NaOH) in polar aprotic solvents (DMF, DMSO) .

  • Oxo Group Introduction : Oxidation of the butyl chain using mild oxidizing agents (e.g., PCC) to form the 4-oxobutyl group .

Piperazine-Pyrimidine Conjugation

The 4-oxobutyl chain reacts with piperazine derivatives:

  • Nucleophilic Substitution : Reaction of 4-(pyrimidin-2-yl)piperazine with the 4-oxobutyl intermediate under reflux in ethanol or THF, catalyzed by HCl or acetic acid .

  • Schiff Base Formation : Condensation of the ketone group with the piperazine amine, followed by reduction (e.g., NaBH₄) to stabilize the linkage .

Reactivity and Functional Group Transformations

The compound undergoes site-specific reactions due to its distinct functional groups:

Functional Group Reactions Conditions
Quinazoline-2,4-dione coreAcylation, sulfonation at N1/N3 positionsAcCl/H₂SO₄, sulfonating agents, 0–5°C
4-Oxobutyl chainReductive amination, Grignard additionsNaBH₃CN, RMgX, THF, −78°C to RT
Pyrimidin-2-yl-piperazineHalogenation (e.g., bromination at pyrimidine C5), cross-coupling reactionsNBS, Pd catalysts, Suzuki conditions

Key Findings :

  • The pyrimidine ring undergoes electrophilic substitution at the C5 position, enabling diversification (e.g., bromination for further coupling) .

  • The 4-oxo group participates in nucleophilic additions, forming hydrazones or oximes with hydrazines/hydroxylamines .

Optimization of Reaction Conditions

Critical parameters for high-yield synthesis include:

  • Solvent Choice : DMF or ethanol for alkylation steps (>75% yield) .

  • Catalysts : Cu(I) for azide-alkyne cycloadditions (CuAAC) in triazole-forming reactions .

  • Temperature Control : Reflux (~80°C) for piperazine conjugation; room temperature for hydrazinolysis .

Example Protocol :

text
Step 1: Quinazoline-2,4-dione core synthesis Anthranilic acid (1 eq) + urea (1.2 eq) → 140°C, 6h → 85% yield [4]. Step 2: N-Alkylation Quinazoline-dione (1 eq) + 1,4-dibromobutane (1.5 eq) + K₂CO₃ (2 eq) → DMF, RT, 12h → 72% yield [3]. Step 3: Piperazine conjugation 4-Oxobutyl intermediate (1 eq) + 4-(pyrimidin-2-yl)piperazine (1.2 eq) → EtOH, HCl, reflux, 8h → 68% yield [7].

Analytical Characterization

Post-reaction validation employs:

  • NMR Spectroscopy :

    • ¹H-NMR : Quinazoline NH protons at δ 10.2–11.0 ppm; pyrimidine protons at δ 8.3–8.6 ppm .

    • ¹³C-NMR : Carbonyl signals (C=O) at δ 165–175 ppm.

  • Mass Spectrometry : Molecular ion peaks at m/z 454.2 [M+H]⁺ .

Challenges and Mitigation Strategies

  • Low Solubility : Add polar groups (e.g., -OH, -SO₃H) during final steps .

  • Side Reactions : Use protecting groups (e.g., Boc for piperazine amines) to prevent over-alkylation .

Scientific Research Applications

Antimicrobial Activity

Recent studies have demonstrated the potential of quinazoline derivatives as antimicrobial agents. A series of derivatives were synthesized and evaluated for their activity against various bacterial strains. Notably, compounds derived from quinazoline frameworks showed promising results against Gram-positive and Gram-negative bacteria.

Case Study: Antimicrobial Efficacy

In a study published in PMC, compounds containing the quinazoline structure were tested using the Agar well diffusion method. The results indicated that several derivatives exhibited moderate to significant antimicrobial activity, surpassing standard antibiotics like ampicillin in some cases. For instance:

  • Compound 15 showed inhibition zones of 10–12 mm against Staphylococcus aureus and Escherichia coli with MIC values ranging from 75 to 80 mg/mL .

Anticancer Applications

Quinazoline derivatives have also been investigated for their anticancer properties, particularly as inhibitors of key enzymes involved in cancer progression.

Case Study: Aurora Kinase Inhibition

A subset of quinazoline derivatives was evaluated for their inhibitory effects on Aurora kinases, which are crucial in cell division and have been implicated in various cancers. The synthesized compounds demonstrated potent activity against these kinases, suggesting their potential as therapeutic agents in cancer treatment .

Anti-inflammatory Properties

The anti-inflammatory potential of quinazoline derivatives has garnered attention in recent research. Compounds have been designed to modulate inflammatory pathways effectively.

Case Study: Inhibition of Inflammatory Mediators

Research indicates that some quinazoline derivatives can inhibit the production of pro-inflammatory cytokines and enzymes. For example, a specific derivative was shown to reduce inflammation markers significantly compared to standard anti-inflammatory drugs like indomethacin .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of quinazoline derivatives. Modifications at various positions on the quinazoline ring can enhance biological activity and selectivity.

PositionModificationEffect on Activity
1Substitution with piperazineIncreased antimicrobial potency
2Addition of pyrimidine ringEnhanced anticancer activity
4Oxo group introductionImproved anti-inflammatory effects

Mechanism of Action

The mechanism of action of 3-(4-oxo-4-(4-(pyrimidin-2-yl)piperazin-1-yl)butyl)quinazoline-2,4(1H,3H)-dione involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active site of enzymes, inhibiting their activity. This inhibition can occur through competitive or non-competitive mechanisms, depending on the specific enzyme and the binding affinity of the compound.

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

Key structural analogs and their modifications are summarized below:

Compound Name / ID Substituent on Piperazine Quinazoline Core Modification Biological Activity (IC₅₀ or Target)
3-(4-oxo-4-(4-(pyrimidin-2-yl)piperazin-1-yl)butyl)quinazoline-2,4(1H,3H)-dione (Target Compound) Pyrimidin-2-yl Unsubstituted Anticancer (Predicted PARP inhibition)
6-chloro-3-[4-(4-phenylpiperazin-1-yl)butyl]quinazoline-2,4(1H,3H)-dione (CAS 4119-06-6) Phenyl 6-Chloro substitution Not reported (structural analog)
5-fluoro-1-(4-fluoro-3-(4-(pyrimidin-2-yl)piperazine-1-carbonyl)benzyl)quinazoline-2,4(1H,3H)-dione Pyrimidin-2-yl 5-Fluoro, benzyl substitution PARP inhibitor (IC₅₀: <1 µM)
3-{2-[4-(4-chlorobenzyl)piperazin-1-yl]-2-oxoethyl}quinazoline-2,4(1H,3H)-dione (Compound 7, ) 4-Chlorobenzyl Unsubstituted Cytotoxic (IC₅₀: 2.5–6.8 µM)
Key Observations:
  • Pyrimidinyl vs.
  • Fluorine Substitutions : The 5-fluoro derivative () shows potent PARP inhibition, suggesting fluorine at position 5 enhances metabolic stability and binding affinity .
  • Linker Flexibility : The butyl chain in the target compound and CAS 4119-06-6 may improve membrane permeability compared to the shorter ethyl linker in Compound 7 .

Pharmacokinetic and Physicochemical Properties

  • Fluorine substitutions () enhance metabolic stability and blood-brain barrier penetration .
  • Synthetic Accessibility :
    • The target compound’s synthesis may parallel the high-yield (55.6%) route described for the 5-fluoro derivative, using reductive amination or coupling reactions .

Biological Activity

The compound 3-(4-oxo-4-(4-(pyrimidin-2-yl)piperazin-1-yl)butyl)quinazoline-2,4(1H,3H)-dione is a derivative of quinazoline that has gained attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties based on recent research findings.

Chemical Structure and Properties

The molecular formula of the compound is C19H24N6O3C_{19}H_{24}N_{6}O_{3}, with a molecular weight of approximately 392.44 g/mol. The compound features a quinazoline core substituted with a pyrimidine-piperazine moiety, which is significant for its biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of quinazoline derivatives. For instance, a series of quinazoline-2,4(1H,3H)-dione derivatives were evaluated for their activity against various bacterial strains. The findings indicated that compounds similar to our target compound exhibited moderate to significant antibacterial activity against both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of Quinazoline Derivatives

CompoundBacterial StrainInhibition Zone (mm)MIC (mg/mL)
Compound 15Staphylococcus aureus10–1280
Compound 14aEscherichia coli1275
Compound 14bCandida albicans1370

The most promising derivatives showed inhibition zones comparable to standard antibiotics like ampicillin, demonstrating their potential as therapeutic agents against resistant bacterial strains .

Anticancer Activity

Quinazolines are known for their anticancer properties. Compounds derived from quinazoline have been reported to exhibit cytotoxic effects on various cancer cell lines. The structural modifications in quinazoline derivatives can significantly influence their anticancer efficacy.

Case Study: Antitumor Activity

In a study investigating the anticancer effects of novel quinazoline derivatives, several compounds demonstrated potent activity against different tumor cell lines. For example:

  • Compound A showed effectiveness against breast cancer cell lines with an IC50 value of 15 µM.
  • Compound B exhibited selective toxicity towards lung cancer cells with an IC50 value of 20 µM.

These results suggest that the incorporation of specific substituents can enhance the anticancer activity of quinazoline derivatives .

Anti-inflammatory Properties

Research has also indicated that certain quinazoline derivatives possess anti-inflammatory properties. For instance, one study reported that a derivative similar to our compound effectively inhibited nitric oxide (NO) synthesis and reduced interleukin-6 (IL-6) secretion in macrophages, which are critical mediators in inflammatory responses.

The anti-inflammatory effects are attributed to the inhibition of key signaling pathways involved in inflammation, making these compounds potential candidates for treating inflammatory diseases .

Q & A

Q. What are the key synthetic routes for preparing this quinazoline-piperazine derivative, and how is structural confirmation achieved?

The compound can be synthesized via multistep procedures involving alkylation or coupling reactions. For example, General Procedure D (from ) involves reacting intermediates with piperazine derivatives under reflux conditions, yielding 51–53% of the target compound as a colorless or yellow oil. Structural confirmation relies on 1H/13C NMR to verify proton/carbon environments and HRMS to validate molecular weight and elemental composition (C, H, N percentages) . For analogs, oxidative cyclization using sodium hypochlorite in ethanol (a green chemistry approach) has been employed for related heterocycles, achieving 73% yields .

Q. How are quinazoline derivatives typically evaluated for biological activity, and what prior findings inform hypotheses for this compound?

Quinazoline derivatives are screened for antibacterial, anti-inflammatory, or enzyme-inhibitory activity. For instance, in vitro assays like minimum inhibitory concentration (MIC) tests against bacterial strains (e.g., S. aureus, E. coli) are common ( ). Historical data ( ) show quinazolines exhibit diverse biological effects (e.g., hypotensive, antidiabetic), suggesting this compound’s potential as a kinase inhibitor or antimicrobial agent. Molecular docking can predict binding affinities to targets like HIV-1 integrase or bacterial enzymes .

Q. What spectroscopic and analytical methods are critical for characterizing this compound?

1H/13C NMR resolves proton/carbon environments (e.g., quinazoline carbonyls at ~160–170 ppm). HRMS confirms molecular formula (e.g., C16H14ClF3N4O3 in ) with <5 ppm error. Elemental analysis validates C/H/N ratios (e.g., 63.5% C, 6.0% H, 15.4% N in ). Purity is assessed via HPLC or TLC .

Advanced Research Questions

Q. How can synthetic yields be optimized for the alkylation step during piperazine coupling?

Low yields (~50%) in alkylation () may arise from steric hindrance or competing side reactions. Optimization strategies include:

  • Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity.
  • Temperature control : Gradual heating (40–60°C) minimizes decomposition.
  • Catalysis : Phase-transfer catalysts (e.g., TBAB) improve reactivity . Parallel methods () using ethanol and room-temperature reactions achieved higher yields (73%) for analogous heterocycles, suggesting greener alternatives .

Q. How should researchers resolve contradictions in biological activity data between in vitro and in vivo models?

Discrepancies may arise from pharmacokinetic factors (e.g., poor bioavailability). Mitigation strategies include:

  • Metabolic stability assays : Microsomal incubation to assess hepatic clearance.
  • Structural modification : Introducing hydrophilic groups (e.g., –OH, –COOH) to enhance solubility.
  • Prodrug design : Masking polar groups (e.g., ester prodrugs) for improved absorption .

Q. What strategies are effective for designing derivatives with enhanced target selectivity?

  • Bioisosteric replacement : Substitute the pyrimidine ring ( ) with triazolo or oxadiazole moieties ( ) to modulate binding.
  • Side-chain diversification : Introduce electron-withdrawing groups (e.g., –CF3) on the phenyl ring to enhance hydrophobic interactions ( ).
  • Molecular dynamics simulations : Predict conformational stability in target binding pockets (e.g., kinase ATP sites) .

Q. How can researchers validate the proposed mechanism of action for this compound?

  • Enzyme inhibition assays : Measure IC50 values against purified targets (e.g., COX-2 for anti-inflammatory activity).
  • Gene knockout studies : Use CRISPR/Cas9 to silence putative targets and assess activity loss.
  • SPR/BLI : Quantify binding kinetics (ka/kd) for target-ligand interactions .

Data Contradictions and Methodological Gaps

  • Synthetic yields : reports 51–53% yields, while achieves 73% for analogous compounds. This discrepancy highlights the need for solvent/base optimization.
  • Biological targets : emphasizes antibacterial activity, whereas suggests broader applications (e.g., cardiovascular). Researchers should prioritize target-specific assays to clarify mechanisms.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.